Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid from Cyclohexene Oxide: An In-depth Technical Guide
Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid from Cyclohexene Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (1R,2R)-2-aminocyclohexanecarboxylic acid, a valuable chiral building block in pharmaceutical development, starting from the readily available cyclohexene oxide. The synthesis strategy involves a key asymmetric aminolysis of the epoxide to establish the desired stereochemistry, followed by oxidation of the resulting amino alcohol to the target carboxylic acid. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of (1R,2R)-2-aminocyclohexanecarboxylic acid from cyclohexene oxide is a multi-step process that prioritizes the early and efficient introduction of the desired stereochemistry. The core of this strategy lies in the enantioselective ring-opening of the meso-epoxide, cyclohexene oxide, with a suitable nitrogen source. This is followed by the oxidation of the primary alcohol functionality to a carboxylic acid. To ensure the compatibility of the reagents and to prevent unwanted side reactions, protection of the amino group is a crucial aspect of this synthesis. The overall transformation can be summarized in the following key steps:
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Asymmetric Aminolysis of Cyclohexene Oxide: Stereoselective ring-opening of cyclohexene oxide to produce (1R,2R)-2-aminocyclohexanol.
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N-Protection: Protection of the amino group of (1R,2R)-2-aminocyclohexanol, typically as a tert-butyloxycarbonyl (Boc) carbamate, to facilitate the subsequent oxidation step. In some asymmetric aminolysis protocols, the protecting group is introduced in situ.
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Oxidation: Oxidation of the N-protected (1R,2R)-2-aminocyclohexanol to the corresponding N-protected (1R,2R)-2-aminocyclohexanecarboxylic acid.
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Deprotection: Removal of the protecting group to yield the final product, (1R,2R)-2-aminocyclohexanecarboxylic acid.
Caption: Overall synthetic pathway.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis.
Asymmetric Aminolysis of Cyclohexene Oxide and N-Protection
A highly effective method for the enantioselective synthesis of protected trans-1,2-amino alcohols involves the use of an oligomeric (salen)Co-OTf catalyst.[1] This protocol allows for the direct formation of an N-protected amino alcohol in high yield and enantiomeric excess.
Experimental Protocol:
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Catalyst Preparation: The oligomeric (salen)Co(III)OTf catalyst is prepared according to literature procedures.
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Reaction Setup: To a solution of cyclohexene oxide (1.0 equiv) in a suitable solvent such as toluene is added phenyl carbamate (1.1 equiv).
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Catalyst Addition: The oligomeric (salen)Co(III)OTf catalyst (0.5 mol %) is added to the reaction mixture.
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Reaction Conditions: The reaction is stirred at 50 °C for 24 hours.
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Work-up and N-Boc Protection:
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Upon completion, the reaction mixture is concentrated under reduced pressure.
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The residue is dissolved in a suitable solvent (e.g., dichloromethane).
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Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a base such as triethylamine (1.5 equiv) are added.
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The mixture is stirred at room temperature until the protection is complete (monitored by TLC).
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The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude N-Boc protected (1R,2R)-2-aminocyclohexanol is purified by column chromatography.
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| Parameter | Value | Reference |
| Catalyst | Oligomeric (salen)Co(III)OTf | [1] |
| Catalyst Loading | 0.5 mol % | [1] |
| Nucleophile | Phenyl Carbamate | [1] |
| Temperature | 50 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 91% (of oxazolidinone precursor) | [1] |
| Enantiomeric Excess | 95% ee | [1] |
Oxidation of N-Boc-(1R,2R)-2-Aminocyclohexanol
The Jones oxidation is a classic and effective method for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids.[2][3][4] The N-Boc protecting group is stable under the acidic conditions of the Jones oxidation.
Experimental Protocol:
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Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, and then carefully dilute with water. A typical preparation involves dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting to a final volume of 100 mL with water.[4]
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Reaction Setup: Dissolve N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 equiv) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the solution to 0 °C in an ice bath.
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Addition of Jones Reagent: Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green. Continue the addition until a faint orange color persists.
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Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the green color is restored.
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Work-up:
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Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Filter the mixture through a pad of Celite to remove the chromium salts.
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Extract the filtrate with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude N-Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄/H₂O) | [2][3][4] |
| Solvent | Acetone | [4] |
| Temperature | 0-20 °C | [4] |
| Typical Yield | High (often >80%) | [2] |
Deprotection of N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid
The final step is the removal of the N-Boc protecting group to yield the free amino acid. This is typically achieved under acidic conditions.[5][6][7][8][9]
Experimental Protocol:
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Reaction Setup: Dissolve N-Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or dichloromethane.
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Acid Addition: Add a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA in DCM).
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Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
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Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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The crude product, often obtained as the hydrochloride or trifluoroacetate salt, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by ion-exchange chromatography.
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To obtain the free amino acid, the salt can be neutralized with a suitable base.
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| Parameter | Value | Reference |
| Reagent | 4 M HCl in Dioxane or 20% TFA in DCM | [6][7] |
| Solvent | Dioxane or Dichloromethane | [6][7] |
| Temperature | Room Temperature | [6][7] |
| Typical Yield | Quantitative | [5] |
Workflow and Data Summary
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow diagram.
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity/ee |
| 1. Asymmetric Aminolysis & N-Protection | Cyclohexene Oxide | N-Boc-(1R,2R)-2-Aminocyclohexanol | (salen)Co(III)OTf, Phenyl Carbamate, Boc₂O | ~80-90% (overall for 2 steps) | >95% ee |
| 2. Oxidation | N-Boc-(1R,2R)-2-Aminocyclohexanol | N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid | Jones Reagent | >80% | High chemical purity |
| 3. Deprotection | N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid | (1R,2R)-2-Aminocyclohexanecarboxylic Acid | HCl or TFA | Quantitative | High chemical purity |
Conclusion
The chemoenzymatic approach described in this guide, employing an asymmetric aminolysis catalyzed by a chiral cobalt-salen complex, offers an efficient and highly stereoselective route to (1R,2R)-2-aminocyclohexanecarboxylic acid from cyclohexene oxide. The subsequent N-protection, oxidation with Jones reagent, and final deprotection are robust and well-established transformations. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this valuable chiral building block for their applications. The use of clear, structured data and visual workflows aims to facilitate the practical implementation of this synthetic strategy.
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mcours.net [mcours.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
